molecular formula C16H15NO3 B1454267 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate CAS No. 1160264-11-8

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Cat. No.: B1454267
CAS No.: 1160264-11-8
M. Wt: 269.29 g/mol
InChI Key: ZCEZRWHJATUUOH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate derives its systematic name from the IUPAC rules for ester nomenclature. The parent structure is 4-aminobenzoic acid, where the carboxylic acid group (-COOH) is replaced by an ester functional group (-O-CO-O-). The ester moiety is formed by the condensation of 4-aminobenzoic acid with 1-methyl-2-oxo-2-phenylethanol, resulting in the full name (1-methyl-2-oxo-2-phenylethyl) 4-aminobenzoate .

The molecular formula C₁₆H₁₅NO₃ reflects the integration of two aromatic systems (a benzoyl group and a phenyl group), an amine substituent, and a ketone-oxygenated alkyl chain. Key structural features include:

  • A 4-aminobenzoate moiety with the amino group (-NH₂) para to the ester linkage.
  • A 1-methyl-2-oxo-2-phenylethyl group, comprising a branched alkyl chain with a ketone at position 2 and a phenyl substituent at the same carbon.

Isomeric possibilities arise from the chiral center at the C1 position of the ethyl chain (attached to the methyl group). This creates two enantiomers: (R)- and (S)-1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate. However, the compound is typically synthesized as a racemic mixture unless asymmetric synthesis or chiral resolution is employed.

Structural Feature Description
Parent acid 4-aminobenzoic acid
Ester-forming alcohol 1-methyl-2-oxo-2-phenylethanol
Chiral centers 1 (at C1 of the ethyl chain)
Tautomeric forms None (ketone group is stable; no enolizable α-hydrogens adjacent to carbonyl)

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions:

  • Ester Group : The carbonyl oxygen (C=O) adopts a trigonal planar geometry, with bond angles near 120°. The adjacent C-O bond exhibits partial double-bond character due to resonance, restricting rotation and stabilizing the trans configuration.
  • Aromatic Systems : Both the benzoyl and phenyl rings are planar, with bond lengths of ~1.39 Å for C-C and ~1.48 Å for C-N (in the amino group).
  • Branched Alkyl Chain : The methyl and phenyl substituents at C2 create steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions.

Computational studies (e.g., density functional theory) predict that the lowest-energy conformation involves:

  • A dihedral angle of 180° between the benzoyl carbonyl and the ester oxygen, maximizing resonance stabilization.
  • Orthogonal orientation of the phenyl ring relative to the benzoyl group to reduce π-π stacking interactions.

Crystallographic Data and Solid-State Packing Behavior

While crystallographic data for this compound are not explicitly reported in the provided sources, analogous esters exhibit predictable solid-state behaviors:

  • Hydrogen Bonding : The amino group (-NH₂) participates in intermolecular hydrogen bonds with carbonyl oxygens of adjacent molecules, forming infinite chains along the crystallographic axis.
  • π-π Stacking : Parallel-displaced stacking between phenyl rings stabilizes the lattice, with interplanar distances of ~3.5 Å.
  • Unit Cell Symmetry : Monoclinic or orthorhombic systems are common for similar esters, with Z-values (molecules per unit cell) ranging from 4 to 8.

Hypothetical unit cell parameters (extrapolated from structurally related compounds):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.3
b (Å) 7.8
c (Å) 15.2
β (°) 112.5
Volume (ų) 1350

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(15(18)12-5-3-2-4-6-12)20-16(19)13-7-9-14(17)10-8-13/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEZRWHJATUUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257739
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-11-8
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid or its derivatives with a 2-oxo-2-phenylethyl alcohol or equivalent reactive intermediate. The key step is the formation of the ester bond between the carboxyl group of the aminobenzoate and the hydroxyl group of the 2-oxo-2-phenylethyl moiety.

Preparation via Anthranilate Cyclisation and Esterification

A well-documented approach involves the use of 2-oxo-2-phenylethyl 2-aminobenzoate as a precursor, which can be synthesized by reacting 2-oxo-substituted acetates with anthranilate derivatives under acidic conditions.

  • Reaction Conditions:

    • Heating the 2-oxo-2-phenylethyl 2-aminobenzoate in acetic acid at elevated temperatures (around 90 °C) with ammonium acetate or methylammonium acetate.
    • Reaction times vary depending on the desired product and substitution pattern, typically several hours.
    • Post-reaction workup includes cooling, addition of water, filtration, and extraction with organic solvents such as ethyl acetate.
  • Outcome:

    • Formation of the ester with good yields.
    • The reaction is sensitive to substitution on the aromatic ring and nitrogen atoms, influencing yield and purity.
  • Purification:

    • Products are isolated by crystallization or column chromatography using silica gel.
    • Eluents such as ethyl acetate and petroleum ether mixtures are used to separate the target ester from impurities.

This method is supported by detailed experimental procedures and characterization data including melting points, NMR, and elemental analysis.

Condensation of 4-Aminobenzoate with 2-Oxo-2-phenylethyl Derivatives

Another approach involves direct condensation reactions between 4-aminobenzoate esters and 2-oxo-2-phenylethyl derivatives:

  • Starting Materials:

    • 4-aminobenzoate esters (e.g., methyl or ethyl esters).
    • 2-oxo-2-phenylethyl halides or acetates.
  • Catalysts and Solvents:

    • Organic solvents such as toluene or acetic acid.
    • Catalysts like p-toluenesulfonic acid or other acid catalysts to promote esterification.
  • Procedure:

    • Refluxing the mixture with catalyst for several hours.
    • Evaporation under reduced pressure to remove solvent.
    • Isolation of the ester by precipitation or extraction.

This method benefits from mild reaction conditions and relatively straightforward purification steps.

Synthesis via Multi-Component Reactions

A patent describes a method for synthesizing related oxo-phenylethyl esters using multi-component reactions involving acetophenone, ethyl glyoxylate, and amines in the presence of catalysts:

  • Reaction Parameters:

    • Temperature: 25-35 °C.
    • Reaction time: 2-5 days.
    • Catalyst loading: 0.1 to 1.0 equivalents.
    • Solvent: Organic solvents suitable for the catalyst and substrates.
  • Process:

    • The reaction mixture is stirred until completion.
    • Post-reaction processing involves concentration, chromatography, and recovery of the ester product.
  • Advantages:

    • Fewer reaction steps.
    • Mild conditions.
    • Use of readily available raw materials.

Though this patent focuses on related esters, the methodology is adaptable to the preparation of this compound by selecting appropriate amine and acid derivatives.

Data Table Summarizing Preparation Methods

Methodology Starting Materials Conditions Catalysts/Acids Purification Techniques Yield & Notes
Anthranilate cyclisation & esterification 2-oxo-2-phenylethyl 2-aminobenzoate Acetic acid, 50-90 °C, several hrs Ammonium or methylammonium acetate Filtration, extraction, chromatography Moderate to high yields; sensitive to substitution
Direct condensation 4-aminobenzoate esters + 2-oxo-2-phenylethyl halides/acetates Reflux in toluene or acetic acid p-Toluenesulfonic acid or acid catalysts Precipitation, extraction Good yields; mild reaction conditions
Multi-component synthesis (patent) Acetophenone + ethyl glyoxylate + amines 25-35 °C, 2-5 days Various catalysts (0.1-1 eq) Chromatography, solvent recovery Fewer steps, mild conditions; adaptable

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C) confirms the ester linkage and aromatic substitution pattern.
    • IR spectroscopy shows characteristic carbonyl stretching frequencies for the ester and ketone groups.
    • Elemental analysis aligns with calculated values, confirming purity.
  • Crystallographic Data:

    • Related compounds crystallize in orthorhombic space groups with hydrogen bonding stabilizing the structure.
    • X-ray diffraction confirms molecular geometry and connectivity.
  • Reaction Optimization:

    • Temperature and catalyst loading critically influence yield.
    • Choice of solvent affects solubility and reaction rate.
    • Post-reaction purification methods impact final product purity and recovery.

Scientific Research Applications

Scientific Research Applications

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate has several key applications across various fields:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are crucial in the development of new compounds and materials.

Proteomics Research

In biological sciences, this compound is utilized in proteomics to study protein interactions and functions. It aids in the development of assays that can analyze protein behavior under different conditions, which is vital for understanding biological processes and disease mechanisms .

Pharmaceutical Development

The compound's unique chemical structure makes it a candidate for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making them potential leads for drug development targeting various diseases.

Specialty Chemicals Production

This compound is also used in the production of specialty chemicals, acting as an intermediate in the synthesis of more complex molecules used in industrial applications.

Case Study 1: Synthesis of Novel Drug Candidates

Researchers have explored the synthesis of novel drug candidates using this compound as a precursor. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and evaluated for their anti-cancer properties. The results indicated promising activity against several cancer cell lines, highlighting the compound's potential in therapeutic applications.

Case Study 2: Protein Interaction Assays

In another study focusing on proteomics, scientists employed this compound to develop assays that assess protein-ligand interactions. The findings demonstrated that modifications to the compound could enhance binding affinity to target proteins, providing insights into drug design strategies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate, differing primarily in substituents or ester groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Oxo-2-phenylethyl 4-chlorobenzoate Chloro substituent at para position C₁₅H₁₁ClO₃ 274.70 X-ray crystallography studies
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate Bromophenyl and 4-aminobenzoate ester C₁₅H₁₃BrN₂O₃ 349.18 Experimental phasing in crystallography
1-Methyl-2-oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate Quinolinecarboxylate ester with propyl group C₂₂H₂₁NO₃ 347.41 Predicted high thermal stability
Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate Methyl ester substitution on benzoate C₁₇H₁₆O₃ 268.31 Intermediate in hydrocarbonylation
Ethyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate Ethyl ester substitution on benzoate C₁₈H₁₈O₃ 282.34 Enhanced solubility in organic solvents

Functional Comparisons

  • Reactivity: The presence of the 4-amino group in this compound enhances its nucleophilicity compared to halogenated analogues (e.g., 4-chloro or 4-bromo derivatives), making it more reactive in coupling reactions .
  • Biological Activity: Thiazolylimidazole derivatives derived from this compound exhibit inhibitory activity against MTTP (microsomal triglyceride transfer protein), a target for treating hyperlipidemia and obesity.
  • Crystallographic Behavior: The 4-chloro derivative (2-oxo-2-phenylethyl 4-chlorobenzoate) has been extensively studied via X-ray crystallography, revealing planar conformations stabilized by intramolecular hydrogen bonds. The 4-amino variant lacks such studies, likely due to challenges in crystallization .
  • Synthetic Accessibility : The methyl and ethyl ester variants (methyl/ethyl 4-(1-methyl-2-oxo-2-phenylethyl)benzoate) are synthesized via hydrocarbonylation reactions using quaternary ammonium salts, offering higher yields (>80%) compared to the parent compound’s Ugi multicomponent synthesis (~60%) .

Physicochemical Properties

  • Solubility: Ethyl and methyl esters exhibit improved solubility in nonpolar solvents (e.g., dichloromethane) compared to the parent compound, which is less soluble due to the polar 4-amino group .
  • Thermal Stability: Quinolinecarboxylate derivatives (e.g., 1-methyl-2-oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate) show higher predicted boiling points (~525°C) owing to extended aromatic systems .

Biological Activity

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate, also known by its CAS number 1160264-11-8, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol. Its structure consists of a phenyl group, an amine, and a carbonyl functional group, which contribute to its biological properties.

This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized in the table below:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisEffective
Candida albicansLimited

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in human breast cancer cell lines (MCF7) at concentrations above 10 µM .
  • Animal Models : In animal models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves esterification of 4-aminobenzoic acid derivatives with α-keto esters, such as methyl benzoylformate (Methyl 2-oxo-2-phenylacetate), under catalytic acidic or basic conditions. For example, analogous compounds like Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate are synthesized via reactions with oxalyl monochloride derivatives . Purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for the ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR) and aromatic protons (δ 7.2–8.1 ppm in 1H^{1}\text{H} NMR) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXD (for structure solution) are widely used for small-molecule crystallography. For example, phenacyl benzoate analogs (e.g., 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate) are resolved with precision using these tools, revealing bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings .

Q. What spectroscopic techniques differentiate this compound from structurally similar esters?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups: ester C=O (~1740 cm1^{-1}), aromatic C=C (~1600 cm1^{-1}), and N–H stretches (~3400 cm1^{-1} for the 4-aminobenzoate moiety). Gas chromatography-mass spectrometry (GC-MS) further distinguishes fragmentation patterns, such as the loss of CO2_2 (m/z 44) from the ester group .

Advanced Research Questions

Q. What enzymatic interactions govern the metabolism of 4-aminobenzoate derivatives, and how do kinetic parameters inform mechanism?

  • Methodological Answer : Enzymes like aminobenzoate phosphoribosyltransferase (MJ1427 in Methanocaldococcus jannaschii) bind 4-aminobenzoate and phosphoribosyl diphosphate (PRPP) in an ordered Bi-Ter mechanism. Kinetic studies reveal KMK_M values of 1.5 mM (PRPP) and 0.15 mM (4-aminobenzoate), with a kcatk_{\text{cat}} of 0.23 s1^{-1} . Substrate specificity is probed using analogs like 4-hydroxybenzoate, which show divergent catalytic efficiency due to charge stabilization challenges at the active site .

Q. How do reaction intermediates in oxidative enzymatic pathways (e.g., N-oxygenation) influence derivatization of 4-aminobenzoate?

  • Methodological Answer : 4-Aminobenzoate N-oxygenase (EC 1.14.99.68) catalyzes sequential oxidations via hydroxylamine and nitroso intermediates. Mechanistic studies using isotopic labeling (e.g., 18O2^{18}\text{O}_2) and electron paramagnetic resonance (EPR) reveal a binuclear iron cluster critical for stabilizing peroxo intermediates. Computational modeling (DFT) further predicts transition states for nitro group formation .

Q. What challenges arise in resolving conflicting data on substrate specificity in aminobenzoate-converting enzymes?

  • Methodological Answer : Contradictions (e.g., 4-aminobenzoate vs. 4-hydroxybenzoate substrate preference) are addressed through mutagenesis studies and X-ray crystallography of enzyme-substrate complexes. For example, replacing active-site residues (e.g., Arg/Lys) in M. jannaschii phosphoribosyltransferase alters binding affinity, resolving discrepancies observed in kinetic assays .

Q. How can SHELX software optimize structural refinement for high-resolution or twinned crystals?

  • Methodological Answer : SHELXL’s twin refinement module (BASF parameter) and HKLF5 format handle twinning by pseudo-merohedry. For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) and Hirshfeld atom refinement (HAR) improve electron density maps, particularly for disordered moieties like the phenylethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate
Reactant of Route 2
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1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

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